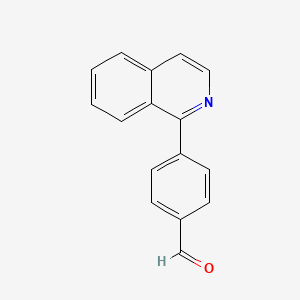
4-(Isoquinolin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isoquinolin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to an isoquinoline ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: Isoquinoline and 4-formylbenzoic acid are commonly used starting materials.
Condensation Reaction: The isoquinoline is reacted with 4-formylbenzoic acid under acidic or basic conditions to form the desired product. A common method involves using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isoquinolin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(Isoquinolin-1-yl)benzoic acid.
Reduction: 4-(Isoquinolin-1-yl)benzyl alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Isoquinolin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Isoquinolin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoquinoline ring can interact with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-(Quinolin-1-yl)benzaldehyde: Similar structure but with a quinoline ring instead of an isoquinoline ring.
4-(Isoquinolin-1-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
4-(Isoquinolin-1-yl)benzoic acid: Oxidized form of 4-(Isoquinolin-1-yl)benzaldehyde.
Uniqueness
This compound is unique due to its specific combination of an isoquinoline ring and a benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H11NO |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
4-isoquinolin-1-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-14(8-6-12)16-15-4-2-1-3-13(15)9-10-17-16/h1-11H |
Clave InChI |
LPODHJTYPSMEIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


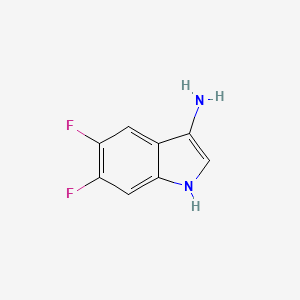
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)


![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
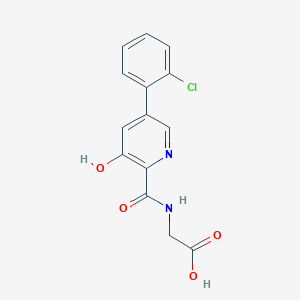
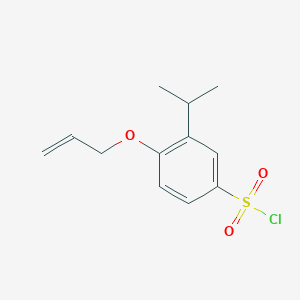
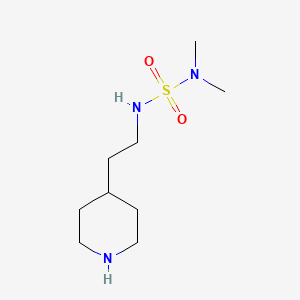
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
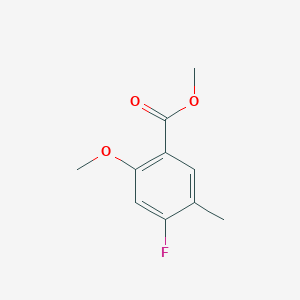
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)

![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)

